molecular formula C6H9N3 B1590354 2-Hydrazinyl-6-methylpyridine CAS No. 5315-24-2

2-Hydrazinyl-6-methylpyridine

Cat. No. B1590354
CAS RN: 5315-24-2
M. Wt: 123.16 g/mol
InChI Key: RDVGWJKUYXVTSO-UHFFFAOYSA-N
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Description

2-Hydrazinyl-6-methylpyridine is a chemical compound with the molecular formula C6H9N3 . It has a molecular weight of 123.16 .


Molecular Structure Analysis

The InChI code for 2-Hydrazinyl-6-methylpyridine is 1S/C6H9N3/c1-5-3-2-4-6(8-5)9-7/h2-4H,7H2,1H3,(H,8,9) . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

2-Hydrazinyl-6-methylpyridine is a liquid at room temperature . It has a density of 1.2±0.1 g/cm³, a boiling point of 262.2±20.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C .

Scientific Research Applications

Anticancer and Antibacterial Studies

2-Hydrazinyl-6-methylpyridine derivatives have been explored for their potential in anticancer and antibacterial applications. A study by Kumar B.R. Chaitanya et al. (2022) synthesized metal complexes of a pyridine derivative ligand derived from 2-hydrazinyl-6-methylpyridine, demonstrating cytotoxic effects against lung and hepatocellular carcinoma cell lines, as well as moderate to significant antibacterial activities against various bacterial strains.

Synthesis of Heterocyclic Compounds

2-Hydrazinyl-6-methylpyridine is used in the synthesis of various heterocyclic compounds. For instance, И. C. Арустамова and B. T. Пивень (2013) reported on the synthesis of 4-N-substituted 1H-furo[3,4-c]pyridin-3-ones and pyrazolo[3,4-b]pyridine by amination or hydrazination of 2-chloro-3-cyano-4-methoxy-6-methylpyridine derivatives.

Derivatization Reagent for Mass Spectrometry

2-Hydrazinyl-1-methylpyridine, a closely related compound, has been developed as a derivatization reagent for liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) of oxosteroids, as explored by T. Higashi et al. (2005). This reagent enhances the sensitivity of detecting mono-oxosteroids in samples.

Synthesis of Hybrid Derivatives and Antimicrobial Activity

Research by E. M. Flefel et al. (2018) focused on synthesizing novel pyridine and fused pyridine derivatives, starting from 6-(3,4-dimethylphenyl)-2-hydrazinyl-4-(thiophen-2-yl)-pyridine-3-carbonitrile. These compounds exhibited antimicrobial and antioxidant activities.

Catalytic Applications in Organometallic Chemistry

The coordination compounds of tridentate oligopyridine ligands, including 2-hydrazinyl-6-methylpyridine derivatives, have been utilized in various research fields like materials science, biomedicinal chemistry, and organometallic catalysis. A. Winter et al. (2011) reviewed the scope and limitations of these applications, particularly in organic and macromolecular chemistry.

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

(6-methylpyridin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-5-3-2-4-6(8-5)9-7/h2-4H,7H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDVGWJKUYXVTSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60544536
Record name 2-Hydrazinyl-6-methylpyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydrazinyl-6-methylpyridine

CAS RN

5315-24-2
Record name 2-Hydrazinyl-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60544536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydrazinyl-6-methylpyridine
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Synthesis routes and methods I

Procedure details

A mixture of 2-chloro-6-methylpyridine (50.6 g, 397 mmol) and hydrazine hydrate (80 mL, 1.65 mol) was heated under reflux for 20 hours. The reaction solution was allowed to cool to room temperature, and excess hydrazine hydrate was evaporated under reduced pressure, and the residue was poured into water. The solution was made basic by the addition of a sodium hydroxide solution, and the organic matter was extracted with chloroform. The extract was washed with saturated brine and water, and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue thus obtained was chilled to crystallize, and the resulting crystals were washed with petroleum ether to give the title compound (31.0 g, 63% yield).
Quantity
50.6 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Yield
63%

Synthesis routes and methods II

Procedure details

A mixture of 2-bromo-6-methyl-pyridine (602.10 g) and hydrazine hydrate (1570 ml) was refluxed at 120° C. for 6 hours, and then stirred at room temperature for about 48 hours. The solid separated was extracted with diethylether (3×1.5 L) and the combined ether extracts were washed with brine, dried over Na2SO4, filtered and concentrated (−430 g). The residue was stirred in a mixture of ether (200 ml) and hexane (1.5 L), filtered and washed with 5% diethylether in hexane to give a pale yellow solid (sticky). The solid was vacuum distilled at 106-113° C./2 mm, which solidified instantly. The solid was then dissolved in 2 L of diethylether and precipitated by adding 2 L of hexane, filtered and vacuum dried to give 1-(6-methylpyridin-2-yl)hydrazine as white solid (240 g).
Quantity
602.1 g
Type
reactant
Reaction Step One
Quantity
1570 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A jacketed reaction flask was equipped with mechanical stirrer, nitrogen inlet, and reflux condenser and the jacket was cooled to 10° C. The reactor was programmed to automatically cool to 0° C. if at any point the internal temperature exceeded 80° C. The reactor was purged with a steady stream of nitrogen gas. To the reactor was charged 25 g (0.225 mol) of 2-fluoro-6-methylpyridine followed by 100 ml of isopropanol and the jacket temperature was adjusted to 73° C. (corresponding to an internal temperature of 70° C.). To the reactor was charged 44 g (0.90 mol) of 65% aqueous hydrazine and the mixture was stirred overnight with the jacket set at 70° C. The reactor contents were diluted with 125 ml of methyl t-butyl ether (MTBE) and 13 ml of saturated brine to give two layers which were separated. The aqueous layer was extracted with 2×60 ml of MTBE. The combined organic layers were combined and dried over sodium sulfate (anhydrous). The drying agent was removed by filtration and the organic filtrate was concentrated by rotary evaporation. The resulting oil solidified upon standing to give the desired product (21.1 g) as a white solid.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
44 g
Type
reactant
Reaction Step Three
Quantity
125 mL
Type
solvent
Reaction Step Four
Name
brine
Quantity
13 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
VP Charpe, AA Hande, A Sagadevan, KC Hwang - Green Chemistry, 2018 - pubs.rsc.org
… Also, the coupling of electron-rich 2-hydrazinyl-6-methylpyridine with aryl acetylenes (R = H, 3-OMe, 4-F) resulted in the formation of products (3e–3g) in good yields (74–88%). …
Number of citations: 34 pubs.rsc.org
G Martinez, CC Carmona-Vargas… - Revista de la Academia …, 2023 - raccefyn.co
… 2-hydrazinyl-6-methylpyridine (4). A solution of 2-bromo-6-methylpyridine 3 (0.30 g, 1.75 mmol, 1 equiv.) in hydrazine monohydrate (0.85 mL, 17.5 mmol, 10 equiv.) was taken to reflux …
Number of citations: 0 raccefyn.co
S Shee, D Panja, S Kundu - The Journal of Organic Chemistry, 2020 - ACS Publications
… A mixture of 2-hydrazinyl-6-methylpyridine (200 mg, 1.62 mmol) and 2,2,6,6-tetramethylheptane-3,5-dione (359 mg, 1.95 mmol) was stirred in the presence of 3 mL of glacial acetic acid …
Number of citations: 50 pubs.acs.org

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